molecular formula C26H25N3O2 B2377402 (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide CAS No. 733762-24-8

(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

Cat. No. B2377402
CAS RN: 733762-24-8
M. Wt: 411.505
InChI Key: ABXVRJICZRDECS-UHFFFAOYSA-N
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Description

(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a subject of interest for researchers in different fields.

Scientific Research Applications

(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it useful for studying different biological processes. Some of the scientific research applications of this compound include:
1. Cancer Research: (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
2. Neuroscience Research: This compound has been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and excitotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases.
3. Cardiovascular Research: (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been found to have vasodilatory effects. It has been shown to relax vascular smooth muscle cells, making it a potential candidate for the treatment of cardiovascular diseases.

Mechanism of Action

The mechanism of action of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is not fully understood. However, studies have suggested that this compound exerts its effects by modulating different signaling pathways. For example, it has been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. It has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been found to have various biochemical and physiological effects, including:
1. Anti-cancer properties: This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
2. Neuroprotective effects: (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been shown to protect neurons from oxidative stress and excitotoxicity.
3. Vasodilatory effects: This compound has been shown to relax vascular smooth muscle cells, leading to vasodilation.

Advantages and Limitations for Lab Experiments

(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has been found to be highly potent, making it useful for studying different biological processes.
2. Selectivity: (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been shown to be selective for certain signaling pathways, making it useful for studying specific biological processes.
Some of the limitations of this compound include:
1. Limited solubility: (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has limited solubility in aqueous solutions, making it difficult to use in some experiments.
2. Lack of in vivo data: Although this compound has shown promising results in vitro, there is limited in vivo data available, making it difficult to assess its potential for clinical use.

Future Directions

There are several future directions for the study of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide. Some of these directions include:
1. Clinical Trials: Further studies are needed to assess the safety and efficacy of this compound in clinical trials.
2. Structural Studies: Structural studies of this compound can provide insights into its mechanism of action and potential for drug development.
3. Combination Therapy: Studies are needed to assess the potential of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide in combination with other drugs for the treatment of different diseases.
4. Target Identification: Further studies are needed to identify the specific targets of this compound and its downstream effects on different biological processes.
In conclusion, (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is a chemical compound that has potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it useful for studying different biological processes. Further studies are needed to assess its potential for clinical use and to identify its specific targets and downstream effects.

Synthesis Methods

The synthesis of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide involves several steps. The first step is the condensation of 4-methoxybenzaldehyde with ethyl-4-aminobenzoate to form 4-(ethyl(4-methoxybenzyl)amino)benzoic acid. The second step involves the reaction of this intermediate with benzyl bromide to form 4-(benzyl(ethyl)amino)benzoic acid. The third step is the reaction of this intermediate with acetyl chloride to form 4-(benzyl(ethyl)amino)benzoyl chloride. The final step involves the reaction of this intermediate with (E)-3-(4-aminophenyl)acrylic acid to form (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide.

properties

IUPAC Name

(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-3-29(19-21-7-5-4-6-8-21)24-13-9-20(10-14-24)17-22(18-27)26(30)28-23-11-15-25(31-2)16-12-23/h4-17H,3,19H2,1-2H3,(H,28,30)/b22-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXVRJICZRDECS-OQKWZONESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

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